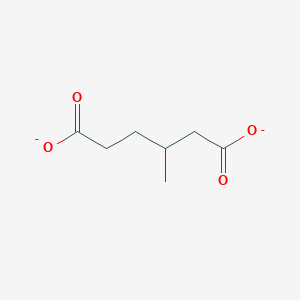
3-Methyladipate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyladipate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 3-methyladipic acid. It has a role as a human urinary metabolite. It is a dicarboxylic acid dianion and a 3-methyladipate. It is a conjugate base of a 3-methyladipic acid.
Wissenschaftliche Forschungsanwendungen
Complex Formation with Rare Earth Elements
3-Methyladipate(2-) forms complexes with rare earth elements, creating crystalline solids with unique structural properties. These complexes have varying solubilities in water and exhibit specific infrared spectral characteristics. They decompose in a stepwise manner, forming oxides or oxocarbonates, which are important in various industrial and scientific applications (Brzyska, Bartyzel, Zieniewicz, & Zwolińska, 2000).
Catalysis and Chemical Synthesis
3-Methyladipate(2-) is involved in the catalysis of chemical reactions. It is used in the synthesis of tetrahydropyridines and other complex organic compounds, which are crucial in pharmaceutical and synthetic chemistry (Zhu, Lan, & Kwon, 2003).
Metal-Organic Frameworks (MOFs)
In the field of material science, 3-methyladipate(2-) is used to synthesize zirconium-based metal-organic frameworks (MOFs). These structures exhibit unique properties due to the incorporation of inorganic anions, making them valuable in catalysis, gas storage, and separation technologies (Reinsch, Stassen, Bueken, Lieb, Ameloot, & Vos, 2015).
Advanced Materials and Nanocomposites
The compound is also instrumental in the development of advanced materials and nanocomposites. Its reactivity with other elements and compounds contributes to the synthesis of materials with novel properties and applications in various technological fields.
Atmospheric Chemistry and Environmental Studies
In atmospheric chemistry, derivatives of 3-methyladipate(2-) like isoprene are studied for their role in forming secondary organic aerosols (SOAs), impacting air quality and climate. Understanding the chemistry of these compounds helps in assessing environmental impact and developing pollution control strategies (Carlton, Wiedinmyer, & Kroll, 2009).
Eigenschaften
Molekularformel |
C7H10O4-2 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3-methylhexanedioate |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/p-2 |
InChI-Schlüssel |
SYEOWUNSTUDKGM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CCC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
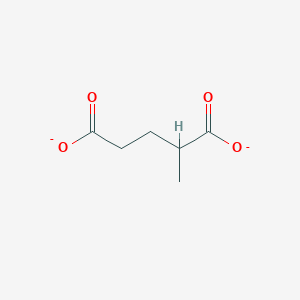
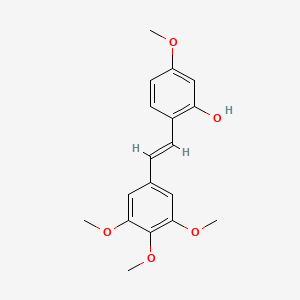
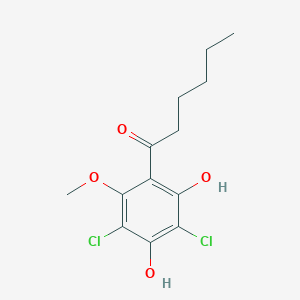
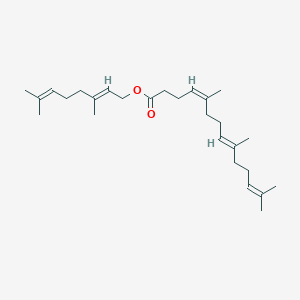


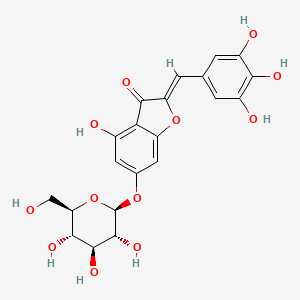
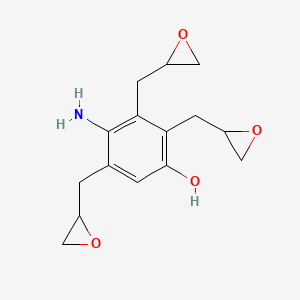

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)
